- Reduction by dissolving metals. VI. Some applications in synthesis, Journal of the Chemical Society, 1949, 2531, 2531-6

Cas no 89-81-6 (Piperitone)

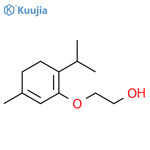

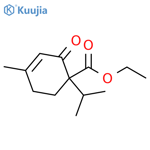

Piperitone structure

Productnaam:Piperitone

Piperitone Chemische en fysische eigenschappen

Naam en identificatie

-

- PIPERITONE

- PIPERITONE(SG)

- ALPHA-PIPERITONE

- 3-Carvomenthenone

- 1-P-MENTHEN-3-ONE

- P-MENTH-1-EN-3-ONE

- PIPERITONE WITH GC

- p-Mentha-1-ene-3-one

- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)

- 1-Methyl-4-isopropyl-1-cyclohexen-3-one

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-

- Piperiton

- PIPERITONE(AS)

- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 3-methyl-6-isopropylcyclohex-2-en-1-one

- 6-isopropyl-3-methyl-2-cyclohexen-1-one

- 6-isopropyl-3-methylcyclohex-2-en-1-one

- cinchonidine

- PIPERTONE

- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)

- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)

- DL-Piperitone

- 6-Isopropyl-3-methylcyclohex-2-enone

- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-

- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one

- YSTPAHQEHQSRJD-UHFFFAOYSA-N

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-

- Iso

- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)

- p-Menth-1-en-3-one (7CI, 8CI)

- (±)-Piperitone

- 3-Methyl-6-isopropyl-2-cyclohexen-1-one

- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one

- 4-Isopropyl-1-methyl-1-cyclohexen-3-one

- NSC 251528

- 4573-50-6

- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 6091-50-5

- p-Menth 1-ene 3-one

- (S)-piperitone

- (+)-Piperitone

- (-)-Piperitone

- 89-81-6

- d-Piperitone

- Piperitone

-

- MDL: MFCD00045532

- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3

- InChI-sleutel: YSTPAHQEHQSRJD-UHFFFAOYSA-N

- LACHT: O=C1C(C(C)C)CCC(C)=C1

- BRN: 1907772

Berekende eigenschappen

- Exacte massa: 152.120115g/mol

- Oppervlakte lading: 0

- XLogP3: 2.2

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Aantal draaibare bindingen: 1

- Monoisotopische massa: 152.120115g/mol

- Monoisotopische massa: 152.120115g/mol

- Topologisch pooloppervlak: 17.1Ų

- Zware atoomtelling: 11

- Complexiteit: 189

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Aantal tautomers: 8

Experimentele eigenschappen

- Kleur/vorm: Colorless to light yellow liquid with pungent mint fragrance.

- Dichtheid: 0,93 g/cm3

- Smeltpunt: -29°C(lit.)

- Kookpunt: 235°C(lit.)

- Vlampunt: 90.9±9.8 °C

- Brekindex: -60 ° (C=4, benzene)

- PSA: 17.07000

- LogboekP: 2.56780

- Oplosbaarheid: It is almost insoluble in water and soluble in organic solvents such as ethanol.

- Merck: 7473

- Dampfdruk: 0.1±0.4 mmHg at 25°C

Piperitone Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:warning

- Gevaarverklaring: H227-H303-H315

- Waarschuwingsverklaring: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501

- Veiligheidsinstructies: S23

- RTECS:OT0257000

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Piperitone Douanegegevens

- HS-CODE:2914299000

- Douanegegevens:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Piperitone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N9496-50mg |

Piperitone |

89-81-6 | 97.76% | 50mg |

¥800 | 2023-08-31 | |

| Enamine | EN300-174688-0.25g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 0.25g |

$23.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2355-25g |

Piperitone |

89-81-6 | 95.0%(GC) | 25g |

¥320.0 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |

Piperitone |

89-81-6 | 1g |

¥2848.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |

Piperitone |

89-81-6 | 10mg |

¥1135.7 | 2024-12-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GX401-5g |

Piperitone |

89-81-6 | 94.0%(GC) | 5g |

¥127.0 | 2022-06-10 | |

| TRC | P485000-250mg |

Piperitone |

89-81-6 | 250mg |

$ 224.00 | 2023-09-06 | ||

| abcr | AB167880-25 g |

Piperitone, 95% (mixture of enatiomers); . |

89-81-6 | 95% | 25 g |

€63.00 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160623-25G |

Piperitone |

89-81-6 | >94.0%(GC) | 25g |

¥350.90 | 2023-09-01 | |

| Enamine | EN300-174688-5.0g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 5g |

$52.0 | 2023-06-03 |

Piperitone Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Conversion of plinols into piperitone, Chemistry & Industry (London, 1988, (24), 787-8

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

Referentie

- Catalytic cross-coupling of alkylzinc halides with α-chloro ketones, Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

Referentie

- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water

Referentie

- Rearrangements in the formation of some π-allylpalladium compounds, Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Solvents: Water

1.2 Solvents: Water

Referentie

- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions, Synthetic Communications, 2002, 32(19), 2937-2950

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

Referentie

- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sulfuric acid

Referentie

- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds, Chemische Berichte, 1949, 82, 112-16

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Improved method of obtaining piperitone, Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Synthetic Routes 10

Reactievoorwaarden

1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

Referentie

- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

Referentie

- O-silylated enolates and allylsilanes in organic synthesis, 1979, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C

Referentie

- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Piperitone Raw materials

- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-

- Limonene

- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)

- 2-Isopropyl-5-methylanisole

- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol

- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester

- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-

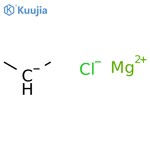

- Isopropylmagnesium Chloride (2M in THF)

- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene

- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)

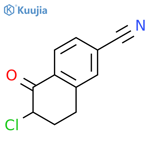

- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-

- 2,6-Heptanedione, 3-(1-methylethyl)-

Piperitone Preparation Products

Piperitone Gerelateerde literatuur

-

1. CCLXXVII.—Piperitone. Part VIII. The condensation of piperitone with aldehydesJohn Campbell Earl,John Read J. Chem. Soc. 1926 129 2072

-

2. LXVIII.—Piperitone. Part III. The oximes of dl-piperitoneJohn Read,Henry George Smith,Marie Bentivoglio J. Chem. Soc. Trans. 1922 121 582

-

Aleksandra Grudniewska,Katarzyna Dancewicz,Agata Bia?ońska,Zbigniew Ciunik,Beata Gabry?,Czes?aw Wawrzeńczyk RSC Adv. 2011 1 498

-

4. Addition reactions of conjugated double bonds. Part IV. The stereochemistry of cyanide ion addition to some αβ-unsaturated ketones and their π-allylpalladium derivativesC. W. Alexander,W. R. Jackson J. Chem. Soc. Perkin Trans. 2 1972 1601

-

5. CCXXV.—Piperitone. Part IV. The interaction of dl-piperitone and semicarbazide, and the isolation of pure dl-piperitoneJohn Read,Henry George Smith J. Chem. Soc. Trans. 1922 121 1863

Gerelateerde categorieën

- Natuurlijke producten en extracten plantenextracten plantengebaseerd Kruiskapje

- Natuurlijke producten en extracten plantenextracten plantengebaseerd Monardella hypoleuca

- Natuurlijke producten en extracten plantenextracten plantengebaseerd *Minthostachys andina*

- Natuurlijke producten en extracten plantenextracten plantengebaseerd Diplolophium afrikaans

- Monoterpenoiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen

- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Menthane monoterpenoïden

- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Monoterpenoiden Menthane monoterpenoïden

Aanbevolen leveranciers

Nanjing Jubai Biopharm

Goudlid

CN Leverancier

Bulk

Hebei Ganmiao New material Technology Co., LTD

Goudlid

CN Leverancier

Bulk

Henan Dongyan Pharmaceutical Co., Ltd

Goudlid

CN Leverancier

Bulk

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie